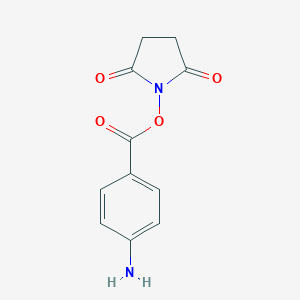

N-(4-Aminobenzoyloxy)succinimide

Descripción general

Descripción

N-(4-Aminobenzoyloxy)succinimide: is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol. It is typically used for research purposes and is not intended for human or veterinary use

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyloxy)succinimide involves a two-step approach. The first stage is the synthesis of N-substituted succinimide via the reaction of aromatic amine or carboxylic acid hydrazide with succinic anhydride. The second step involves the imide ring opening reaction by hydroxylamine. Universal synthetic methods are developed to exclude additional purification procedures for the target compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves the use of standard organic synthesis techniques and equipment. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Aminobenzoyloxy)succinimide undergoes various chemical reactions, including substitution reactions. The compound can react with amino groups, leading to the formation of conjugates .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydroxylamine, succinic anhydride, and aromatic amines. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.

Major Products Formed: The major products formed from reactions involving this compound include various conjugates and derivatives that are useful in biochemical and immunochemical applications .

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of N-(4-Aminobenzoyloxy)succinimide is in peptide synthesis. It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids. This property is crucial for creating peptides that can be used in therapeutic applications or as research tools in biochemical studies.

Nanoparticle Modification

The compound is also utilized in modifying nanoparticles to enhance their biocompatibility and stability. By attaching this compound to nanoparticle surfaces, researchers can improve cellular uptake and targeting capabilities, making it valuable for drug delivery systems .

Biosensing Applications

This compound has been explored for its role in biosensors, particularly for detecting biomolecules such as glucose. Its ability to form stable conjugates with biological molecules enhances the sensitivity and specificity of these biosensors, making them effective diagnostic tools.

Biological Properties

Research indicates that this compound exhibits notable biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including hepatoma and lymphoma cells. The mechanism involves mitochondrial pathways and caspase activation, highlighting its potential in cancer therapy.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, further supporting its potential therapeutic applications.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Biosensor Development : A study focused on creating a glucose biosensor using this compound showed high sensitivity and specificity, demonstrating its effectiveness in biomedical applications.

- Cancer Cell Line Studies : Another investigation revealed that this compound significantly reduced cell viability in cancer cell lines through apoptotic mechanisms, indicating its potential as an antitumor agent.

Mecanismo De Acción

The mechanism of action of N-(4-Aminobenzoyloxy)succinimide involves its ability to react with amino groups, forming stable conjugates . This reactivity is utilized in the preparation of hapten-protein conjugates, where the compound reacts with the amino group of a hapten, followed by activation to a functional diazobenzoyl group that acts on tyrosine or histidine residues of the protein .

Comparación Con Compuestos Similares

N-(Benzoyloxy)succinimide: Similar in structure but lacks the amino group, making it less reactive in certain conjugation reactions.

N-(4-Acetoxyphenyl)maleimide: Used as a monomer in polymer synthesis, similar in function but with different reactivity due to the presence of the maleimide group.

Uniqueness: N-(4-Aminobenzoyloxy)succinimide is unique due to its ability to form stable conjugates with amino groups, making it highly valuable in biochemical and immunochemical applications . Its specific reactivity and functional group make it distinct from other similar compounds.

Actividad Biológica

N-(4-Aminobenzoyloxy)succinimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 4-aminobenzoic acid with succinic anhydride, facilitated by a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC). The reaction pathway typically involves the formation of an intermediate that is subsequently converted into the final product. Analytical techniques like IR spectroscopy and NMR are employed to confirm the identity and purity of the compound.

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects. Here are some key activities:

- Antitumor Activity : Research indicates that derivatives of succinimides exhibit antitumor properties, with this compound being a potential candidate for further development in cancer therapies .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting that this compound may also possess antimicrobial activity .

- Peptide Coupling Agent : It serves as an effective reagent in peptide synthesis, facilitating the formation of peptide bonds between amino acids, which is crucial for developing peptide-based drugs.

The mechanisms through which this compound exerts its effects can be understood through its interaction with biological targets. The compound's structure allows it to penetrate cellular membranes effectively, influencing various biochemical pathways:

- Enzyme Inhibition : Some studies suggest that succinimides can act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes .

- Receptor Modulation : There is evidence that certain derivatives may interact with serotonin receptors and other neurotransmitter systems, contributing to their CNS effects .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is essential for optimizing its biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the aromatic ring can significantly affect potency and selectivity against specific biological targets.

- Ring Modifications : Alterations in the succinimide moiety influence solubility and membrane permeability, which are critical for pharmacokinetics .

Case Studies

- Antitumor Efficacy : A study demonstrated that a series of succinimide derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to differences in metabolic activation pathways between cancerous and non-cancerous cells.

- Antimicrobial Testing : In vitro assays showed that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFHABLYVYPXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157586 | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132445-64-8 | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132445648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobenzoyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.